D-肌醇-1,4,5-三磷酸(钠盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-myo-Inositol-1,4,5-triphosphate (sodium salt) is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It plays a crucial role in numerous cell signaling pathways and regulates intracellular calcium levels .

Synthesis Analysis

D-myo-Inositol-1,4,5-triphosphate (sodium salt) is synthesized in cells by the action of phospholipase C on phosphatidyl inositol-4,5-biphosphate . There are also synthetic inositol trisphosphate analogs and their effects on phosphatase, kinase, and the release of Ca2+ have been studied .Molecular Structure Analysis

The molecular structure of D-myo-Inositol-1,4,5-triphosphate (sodium salt) has been studied and it has been found that it is a caged and cell permeable derivative of IP3, synthesized from myo-inositol in 9 steps .Chemical Reactions Analysis

D-myo-Inositol-1,4,5-triphosphate (sodium salt) is a metabolite of Ins (1,4,5)P3 that lacks a phosphate at the 1’ position . The conversion of myo-inositol into the ammonium salts both of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate is described .Physical And Chemical Properties Analysis

The molecular weight of D-myo-Inositol-1,4,5-triphosphate (sodium salt) is 486.04 g/mol. It has 6 hydrogen bond donors and 15 hydrogen bond acceptors .科学研究应用

肌醇磷酸酯的合成和铁胆水腐蚀的抑制

肌醇磷酸酯,包括类似于D-肌醇-1,4,5-三磷酸的形式,已被合成用于防止纤维素制品中的铁胆水墨腐蚀。该应用展示了肌醇磷酸酯在保存历史手稿和文物方面的潜力(Šala等人,2006)。

在生物学研究中的作用

D-肌醇-1,4,5-三磷酸及其衍生物在生物学研究中仍然具有价值。它们的合成和应用对于理解细胞信号传导机制至关重要,特别是那些涉及肌醇磷酸酯的机制(Swarbrick等人,2009)。

肌醇类拮抗剂的开发

D-肌醇1,4,5-三磷酸受体的肌醇类拮抗剂的开发涉及合成含有磷酸生物等排体的衍生物。这些研究对于推进对受体介导的信号传导过程的理解至关重要(Keddie等人,2011)。

理解细胞信号传导

肌醇,包括D-肌醇-1,4,5-三磷酸等形式,通过肌醇磷酸酯在细胞信号传导中发挥重要作用。该领域的研究探索了各种肌醇磷酸酯的合成、生物学和医学应用,有助于更广泛地理解细胞信号传导过程(Thomas等人,2016)。

心脏保护特性

对D-肌醇-1,4,5-三磷酸六钠,一种D-肌醇-1,4,5-三磷酸形式的研究表明它在减小兔心脏梗死面积方面具有潜力。这表明它可能在心脏保护和理解肌醇三磷酸受体和间隙连接在触发保护中的作用方面有应用(Przyklenk等人,2005)。

作用机制

Target of Action

The primary target of D-myo-Inositol-1,4,5-triphosphate (sodium salt) is the Inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P3 receptor) . This receptor is a calcium channel that is present on the membrane of the endoplasmic reticulum (ER) in cells .

Mode of Action

D-myo-Inositol-1,4,5-triphosphate (sodium salt) binds to the Ins(1,4,5)P3 receptor, which results in the opening of the calcium channel . This binding stimulates the discharge of calcium from the ER into the cytoplasm .

Biochemical Pathways

The release of calcium into the cytoplasm triggers a cascade of intracellular events. Calcium acts as a second messenger in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

As a polar molecule, it is expected to have good solubility in water

Result of Action

The result of D-myo-Inositol-1,4,5-triphosphate (sodium salt) binding to its receptor and the subsequent release of calcium leads to a variety of cellular responses. These can include the activation of certain enzymes, changes in cell motility, and the initiation of gene transcription .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of D-myo-Inositol-1,4,5-triphosphate (sodium salt) can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "myo-Inositol", "Phosphorus oxychloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "1. myo-Inositol is reacted with phosphorus oxychloride in the presence of methanol to form myo-Inositol-1,4,5-trichloride.", "2. The myo-Inositol-1,4,5-trichloride is then treated with sodium hydroxide to form D-myo-Inositol-1,4,5-triphosphate.", "3. The D-myo-Inositol-1,4,5-triphosphate is then converted to its sodium salt form by reacting it with sodium hydroxide.", "4. The final product, D-myo-Inositol-1,4,5-triphosphate (sodium salt), is obtained by precipitation and filtration." ] } | |

CAS 编号 |

141611-10-1 |

分子式 |

C6H12O15P3 · 3Na |

分子量 |

486 |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4?,5?,6?;;;/m1.../s1 |

InChI 键 |

ZVCVTWVBDIPWPZ-FMCZHWOXSA-K |

SMILES |

O[C@@H]1[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+] |

同义词 |

Ins(1,4,5)P3; 1,4,5-IP3 |

产品来源 |

United States |

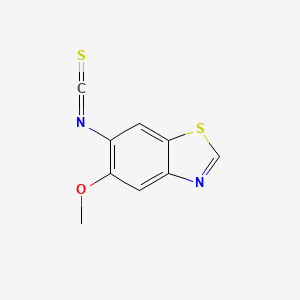

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)